4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid
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Overview
Description
4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a hydrazino group and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid typically involves the reaction of 4-toluidine with carbon disulfide to form 4-toluidinocarbothioyl chloride. This intermediate is then reacted with hydrazine to produce the hydrazino derivative. Finally, the hydrazino derivative is condensed with 4-oxobutanoic acid under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the hydrazino group.
Scientific Research Applications
4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its oxidation by N-bromophthalimide involves the formation of an intermediate that undergoes further oxidative cleavage . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid is unique due to its specific hydrazino and butanoic acid structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H15N3O3S |
---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
4-[2-[(4-methylphenyl)carbamothioyl]hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H15N3O3S/c1-8-2-4-9(5-3-8)13-12(19)15-14-10(16)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,16)(H,17,18)(H2,13,15,19) |
InChI Key |
YDXKEFXJPXESSD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)CCC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)CCC(=O)O |
Origin of Product |
United States |
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